molecular formula C16H20N2O2S B272598 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B272598
M. Wt: 304.4 g/mol
InChI Key: MTHVXXMMKMCAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide (TMPB) is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TMPB is a crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide is not fully understood, but it is thought to involve the binding of the compound to specific targets in the body. One proposed target is carbonic anhydrase, which is inhibited by 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. Other potential targets include zinc ions and other proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the binding of zinc ions, and the modulation of cellular signaling pathways. These effects make 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide a promising candidate for further investigation as a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.

Future Directions

There are several potential future directions for research on 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One area of investigation could be the development of new fluorescent probes based on 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide for the detection of other metal ions in biological systems. Another potential direction could be the investigation of 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide as a potential therapeutic agent for the treatment of cancer or other diseases. Additionally, further research could be conducted to better understand the mechanism of action of 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide and its effects on different biological systems.

Synthesis Methods

2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide as a yellow solid with a high yield.

Scientific Research Applications

2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating acid-base balance in the body. In addition, 2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been investigated as a potential therapeutic agent for the treatment of cancer and other diseases.

properties

Product Name

2,3,5,6-tetramethyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

2,3,5,6-tetramethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-10-6-7-17-15(8-10)18-21(19,20)16-13(4)11(2)9-12(3)14(16)5/h6-9H,1-5H3,(H,17,18)

InChI Key

MTHVXXMMKMCAQD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C

Origin of Product

United States

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